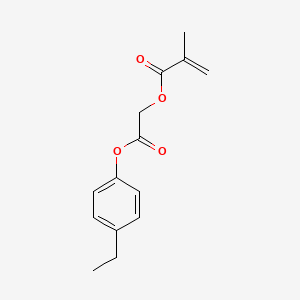![molecular formula C17H15FN2O6 B12527551 L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- CAS No. 728007-85-0](/img/structure/B12527551.png)
L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- is a synthetic derivative of the amino acid phenylalanine. This compound is characterized by the presence of a fluorine atom at the 3-position and a nitro group at the 4-position on the phenyl ring, along with a phenylmethoxycarbonyl group attached to the nitrogen atom. These modifications impart unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- typically involves multiple steps. One common approach is the selective fluorination of L-phenylalanine followed by nitration and subsequent protection of the amino group with a phenylmethoxycarbonyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired selectivity and yield.
Nitration: The nitration step involves the use of nitrating agents like nitric acid or a mixture of sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Protection: The amino group is protected using phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of 3-amino-4-nitro-N-[(phenylmethoxy)carbonyl]-L-phenylalanine.
Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- involves its interaction with specific molecular targets. The fluorine and nitro groups can influence the compound’s binding affinity and specificity for enzymes or receptors. The phenylmethoxycarbonyl group provides stability and protection to the amino group, allowing for controlled release and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- L-Phenylalanine, 4-nitro-N-[(phenylmethoxy)carbonyl]-
- L-Phenylalanine, 3-fluoro-N-[(phenylmethoxy)carbonyl]-
- L-Phenylalanine, 3,4-dinitro-N-[(phenylmethoxy)carbonyl]-
Uniqueness
L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to similar compounds.
Properties
CAS No. |
728007-85-0 |
|---|---|
Molecular Formula |
C17H15FN2O6 |
Molecular Weight |
362.31 g/mol |
IUPAC Name |
(2S)-3-(3-fluoro-4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H15FN2O6/c18-13-8-12(6-7-15(13)20(24)25)9-14(16(21)22)19-17(23)26-10-11-4-2-1-3-5-11/h1-8,14H,9-10H2,(H,19,23)(H,21,22)/t14-/m0/s1 |
InChI Key |
WKYYBJNXPWBZFW-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=C(C=C2)[N+](=O)[O-])F)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C=C2)[N+](=O)[O-])F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


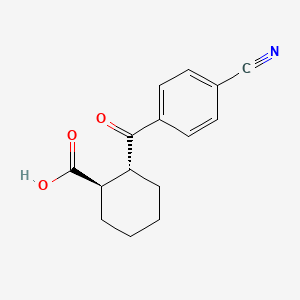
![2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12527483.png)
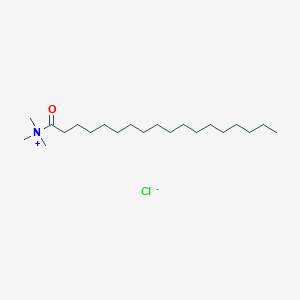
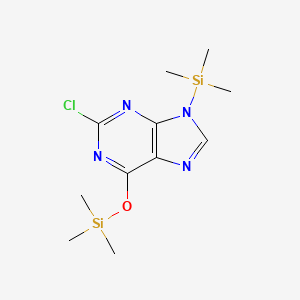
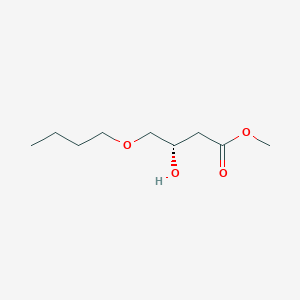
![1-(Pyridin-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B12527507.png)
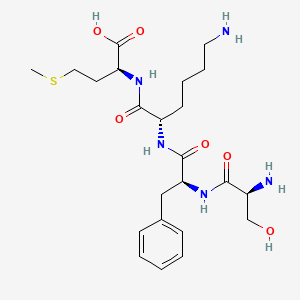
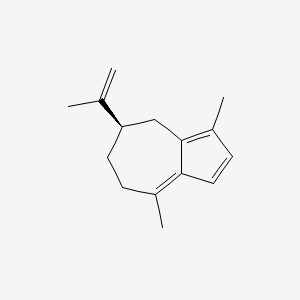
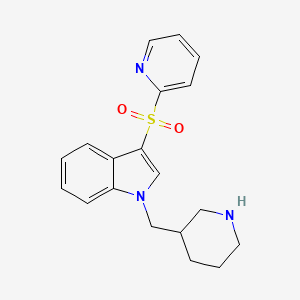
![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)
![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)
![Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B12527540.png)
